molecular formula C8H12N2O2 B1203002 吡哆胺 CAS No. 85-87-0

吡哆胺

货号 B1203002
CAS 编号: 85-87-0
分子量: 168.19 g/mol
InChI 键: NHZMQXZHNVQTQA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyridoxamine is an essential vitamin B6 molecule found in many foods and supplements. It is considered a vital molecule for the maintenance of healthy metabolism, as it is involved in a variety of biochemical reactions. Pyridoxamine plays a role in the production of neurotransmitters, hormones, and red blood cells, as well as the metabolism of carbohydrates, fats, and proteins. It also helps to regulate gene expression and epigenetic processes.

科学研究应用

Here’s some general information about Pyridoxamine:

    Biochemistry and Pharmacology

    • Pyridoxamine has been found to inhibit the formation of Advanced Glycation End Products (AGEs), which are closely related to various human diseases . It forms stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .
    • In the context of protein glycation inhibition, Pyridoxamine can trap the •OCH3 radical, in both aqueous and lipidic media, with rate constants in the diffusion limit (>1.0 × 10^8 M^−1 s^−1). Its reactivity towards •OOH and •OOCH3 is smaller, but pyridoxamine can still scavenge them with moderate rate constants in aqueous media .

    Medical Science

    • Pyridoxamine has been studied for its potential therapeutic applications in the treatment of primary hyperoxaluria type I (PH1), a genetic disorder caused by a deficiency of liver-peroxisomal alanine: glyoxylate aminotransferase (AGT) . Pyridoxamine and pyridoxal have been found to be more effective than pyridoxine in rescuing folding-defective variants of human AGT .

    Antioxidant Activity

    • Pyridoxamine has been found to have primary antioxidant activity . It can trap oxygen-centered radicals, which are involved in the formation of Advanced Glycation End Products (AGEs) . The quickest pathways involve the transfer of the hydrogen atoms from the protonated pyridine nitrogen, the protonated amino group, or the phenolic group . Its reactivity towards •OOH and •OOCH3 is smaller, but pyridoxamine can still scavenge them with moderate rate constants in aqueous media .

    Inhibition of AGEs Formation

    • Pyridoxamine is known to inhibit the formation of AGEs, which are closely related to various human diseases . It forms stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

    Pharmacological Therapies

    • Pyridoxamine is one of the most widespread pharmacological therapies for inherited diseases involving pyridoxal phosphate (PLP)-dependent enzymes . For example, it has been found to be more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I .

    Disruptive Interactions with Metal Ions

    • Pyridoxamine is hypothesized to trap intermediates in the formation of Amadori products released from glycated proteins . It possibly prevents the breakdown of glycated proteins by disrupting the catalysis of this process through disruptive interactions with the metal ions crucial to the redox reaction .

    Inhibition of Lipid Hydroperoxide-Derived Damage

    • Pyridoxamine has been found to inhibit lipid hydroperoxide-derived damage to proteins . It preferentially traps 4-oxo-2 (E)-nonenal (ONE), a lipid hydroperoxide-derived aldehyde . The resulting Pyridoxamine-ONE adducts can be used as a dosimeter for ONE production to determine the levels of lipid peroxidation .

    Inhibition of Amadori Product Formation

    • Pyridoxamine is hypothesized to trap intermediates in the formation of Amadori products released from glycated proteins . It possibly prevents the breakdown of glycated proteins by disrupting the catalysis of this process through disruptive interactions with the metal ions crucial to the redox reaction .

    Treatment of Chronic Conditions

    • Pyridoxamine is a promising drug candidate for treating various chronic conditions/diseases in which oxidative stress and carbonyl compounds are important factors affecting pathogenicity . These abilities of Pyridoxamine are mainly attributed to its inhibition of advanced glycation and lipoxidation end product formation, by scavenging reactive carbonyl species .

    Inhibition of AGEs Formation

    • Pyridoxamine is known to inhibit the formation of Advanced Glycation End Products (AGEs), which are closely related to various human diseases . It forms stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

    Pharmacological Therapies

    • Pyridoxamine is one of the most widespread pharmacological therapies for inherited diseases involving pyridoxal phosphate (PLP)-dependent enzymes . For example, it has been found to be more effective than pyridoxine in rescuing folding-defective variants of human alanine:glyoxylate aminotransferase causing primary hyperoxaluria type I .

    Disruptive Interactions with Metal Ions

    • Pyridoxamine is hypothesized to trap intermediates in the formation of Amadori products released from glycated proteins . It possibly prevents the breakdown of glycated proteins by disrupting the catalysis of this process through disruptive interactions with the metal ions crucial to the redox reaction .

未来方向

: Kahoun, D., Fojtíková, P., Vácha, F., Čížková, M., Vodička, R., Nováková, E., … & Hypša, V. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some of its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Link : Frontiers. (2023). Comprehensive analysis of metabolomics on flesh quality of… Link : Biorxiv. (2021). Development and validation of an LC-MS/MS method for… Link

属性

IUPAC Name

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZMQXZHNVQTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046929
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

815 mg/mL
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyridoxamine

CAS RN

85-87-0
Record name Pyridoxamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridoxamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyridoxamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridoxamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyridoxamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxamine
Reactant of Route 2
Reactant of Route 2
Pyridoxamine
Reactant of Route 3
Pyridoxamine
Reactant of Route 4
Pyridoxamine
Reactant of Route 5
Pyridoxamine
Reactant of Route 6
Pyridoxamine

Citations

For This Compound
24,600
Citations
PA Voziyan, BG Hudson - Annals of the New York Academy of …, 2005 - Wiley Online Library
Pyridoxamine (PM) is one of three natural forms of vitamin B 6 . It is a critical transient intermediate in catalysis of transamination reactions by vitamin B 6 ‐dependent enzymes. The …
Number of citations: 150 nyaspubs.onlinelibrary.wiley.com
EE Snell - Journal of the American Chemical Society, 1945 - ACS Publications
… to pyridoxamine which might result from this treatment.Somewhat later, it was found that heating pyridoxamine with a-… casei,1 a change which would be explicable if pyridoxamine were …
Number of citations: 226 pubs.acs.org
PA Voziyan, BG Hudson - Cellular and Molecular Life Sciences CMLS, 2005 - Springer
The discovery that pyridoxamine (PM) can inhibit glycation reactions and the formation of advanced glycation end products (AGEs) stimulated new interest in this B 6 vitamer as a …
Number of citations: 229 link.springer.com
M Alghamdi, FA Bashiri, M Abdelhakim, N Adly… - Clinical …, 2021 - Wiley Online Library
Pyridoxamine‐5′‐phosphate oxidase (PNPO) deficiency is an autosomal recessive pyridoxal 5′‐phosphate (PLP)‐vitamin‐responsive epileptic encephalopathy. The emerging …
Number of citations: 33 onlinelibrary.wiley.com
SK Jain - Metabolism-Clinical and Experimental, 2007 - metabolismjournal.com
… to pyridoxamine and pyridoxal phosphate, which serve as the coenzyme for the transaminases [1, 2]. Pyridoxine, pyridoxamine, and … (aldehyde form) and pyridoxamine (amine form) are …
Number of citations: 41 www.metabolismjournal.com
JM Onorato, AJ Jenkins, SR Thorpe… - Journal of Biological …, 2000 - ASBMB
Maillard or browning reactions lead to formation of advanced glycation end products (AGEs) on protein and contribute to the increase in chemical modification of proteins during aging …
Number of citations: 335 www.jbc.org
ME Williams, WK Bolton, RG Khalifah… - American journal of …, 2007 - karger.com
Background/Aims: Treatments of diabetic nephropathy (DN) delay the onset of end-stage renal disease. We report the results of safety/tolerability studies in patients with overt …
Number of citations: 293 karger.com
V Amarnath, K Amarnath, K Amarnath… - Chemical research in …, 2004 - ACS Publications
… We found pyridoxamine (PM) to react extremely rapidly, with a second-order rate constant at physiological pH being ∼2300 times faster than that of N α -acetyllysine. The extreme …
Number of citations: 109 pubs.acs.org
J Ayling, EE Snell - Biochemistry, 1968 - ACS Publications
June E. Ayling and Esmond E. Snell abstract: Crystalline pyridoxamine pyruvate transami-nase was employed as a model system for study of the kinetics and mechanism of …
Number of citations: 39 pubs.acs.org
SA Harris, D Heyl, K Folkers - Journal of the American Chemical …, 1944 - ACS Publications
The methoxy derivative, I, 6 was converted by means of thionyl chloride to the methoxy chloro compound, II, 7 and this was aminated at room temperature with ammonia to give the …
Number of citations: 93 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。